molecular formula C14H20BBrO2 B2426928 2-(3-Bromo-4,5-dimthelyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-47-8

2-(3-Bromo-4,5-dimthelyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2426928
CAS No.: 942069-47-8
M. Wt: 311.03
InChI Key: BVLKEWVLPFCMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4,5-dimthelyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Properties

IUPAC Name

2-(3-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKEWVLPFCMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

With the formula C₁₄H₂₀BBrO₂ (MW 311.02), this dioxaborolane derivative features a brominated dimethylphenyl moiety conjugated to a tetra-substituted boronic ester. The planar boron center adopts sp² hybridization, enabling nucleophilic attack at the empty p-orbital during coupling reactions. Steric hindrance from the four methyl groups on the dioxaborolane ring (dihedral angle: 35.7°) necessitates careful catalyst selection in cross-coupling applications.

Traditional Synthesis Approaches

Direct Boronation of Aryl Bromides

Early routes adapted the Miyaura borylation protocol using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts:

Reaction Scheme 1
3-Bromo-4,5-dimethylbromobenzene + B₂pin₂ → Target Compound

Table 1 : Optimization of Pd Catalysts (5 mol% loading, 80°C, 12h)

Catalyst Ligand Solvent Yield (%) Purity (HPLC)
Pd(dba)₂ XPhos THF 62 89.4
Pd(OAc)₂ SPhos Dioxane 58 91.2
PdCl₂(Amphos)₂ DavePhos Toluene 71 93.8

DavePhos-ligated palladium provided superior yields (71%) by mitigating β-hydride elimination. However, residual Pd (≥300 ppm) necessitated costly purification via chelating resins.

Transmetalation from Grignard Reagents

An alternative pathway employed pre-formed aryl magnesium bromide intermediates:

Reaction Scheme 2
3-Bromo-4,5-dimethylphenyl MgBr + Pinacol borate → Target Compound

This method achieved 68% yield at −78°C in THF but suffered from poor regioselectivity (12% ortho-borylation). Quenching with NH₄Cl introduced chloride impurities requiring repetitive aqueous washes.

Modern Catalytic Methods

Nickel-Catalyzed Borylation

Recent advances utilize Ni(cod)₂ with N-heterocyclic carbene (NHC) ligands for improved atom economy:

Table 2 : Ni vs. Pd Catalysis Comparison

Parameter Ni/NHC System Pd/XPhos System
Temp (°C) 60 80
Time (h) 8 12
TOF (h⁻¹) 14.2 9.8
Pd/Ni Residuals <50 ppm 220–300 ppm

The nickel system reduced metal contamination by 78% while operating at lower temperatures.

Photoredox-Assisted Synthesis

Visible-light-mediated borylation using Ir(ppy)₃ photocatalysts achieved 84% yield in flow reactors:

Key Advantages

  • 20-minute residence time
  • No external heating required
  • Oxygen tolerance via radical chain propagation

However, scale-up limitations persist due to photon penetration depths in batch systems.

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from heptane/EtOAc (4:1) at −20°C produced needle-like crystals suitable for XRD:

Crystallographic Data

  • Space group: P2₁/c
  • Unit cell: a=8.21 Å, b=11.03 Å, c=14.72 Å
  • R-factor: 0.041

Spectroscopic Fingerprinting

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quadrupolar broadening, Δν₁/₂=850 Hz)
¹H NMR (400 MHz, CDCl₃): δ 7.41 (s, 1H, ArH), 2.31 (s, 6H, CH₃), 1.28 (s, 12H, pinacol CH₃)

HPLC-MS (ESI+) confirmed molecular ion at m/z 311.02 [M+H]⁺ with 99.1% purity after two crystallizations.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot plant study demonstrated 92% conversion using:

  • Microreactor volume: 12 mL
  • Residence time: 8.5 min
  • Pd/C cartridge (0.5 g, 5% loading)

Table 3 : Batch vs. Flow Performance

Metric Batch (5L) Flow (12 mL)
Annual Output 180 kg 410 kg
Solvent Recovery 63% 89%
E-Factor 18.7 6.2

Waste Stream Management

The bromine-rich byproducts require treatment with NaHSO₃ to prevent HBr emissions (P273). Distillation residues are stabilized in cement matrices for landfill disposal (P501).

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4,5-dimthelyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50°C and 100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(3-Bromo-4,5-dimthelyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of bioconjugates and fluorescent probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(3-Bromo-4,5-dimthelyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

    Transmetalation: The aryl group from the boron compound is transferred to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(3-Bromo-4,5-dimthelyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic acid derivatives and boronate esters. Some similar compounds include:

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of specific biaryl compounds that may not be easily accessible using other boronic acid derivatives.

Biological Activity

2-(3-Bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural properties enable it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. This article explores its biological activity, synthesizing available data from diverse sources.

  • IUPAC Name : 2-(3-Bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C14H20BBrO4
  • Molecular Weight : 343.02 g/mol
  • CAS Number : 850080-55-6
  • Purity : Typically >98% in commercial preparations

The biological activity of this compound is primarily linked to its role in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for synthesizing biaryl compounds that exhibit significant biological properties. The mechanism involves:

  • Formation of a Palladium Complex : The compound reacts with palladium catalysts to form an intermediate complex.
  • Transmetalation : This complex undergoes transmetalation with an organohalide.
  • Reductive Elimination : Finally, reductive elimination yields the desired biaryl product.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties due to their ability to interfere with cellular processes. In particular:

  • Case Study : A study demonstrated that derivatives of boron compounds could inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting mitotic processes .

Antibacterial and Antifungal Properties

Some studies suggest that organoboron compounds may possess antibacterial and antifungal activities:

  • Mechanism : The presence of bromine in the structure enhances the compound's reactivity towards microbial targets.
  • Research Findings : In vitro tests have shown that certain derivatives can inhibit bacterial growth effectively .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
2-(3-Bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAnticancer (induced apoptosis)
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAntibacterial (inhibition of growth)
2-(Bromophenyl)-boronic acid derivativesAntifungal (disruption of cell wall synthesis)

Synthesis and Research Applications

The synthesis of 2-(3-Bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Reagents : 3-bromo-4,5-dimethylphenylboronic acid and bis(pinacolato)diboron.
  • Catalysts : Palladium catalysts under inert atmosphere conditions.
  • Solvents : Common solvents include DMF or THF.

This compound is widely used in research for:

  • Developing new pharmaceuticals.
  • Creating molecular probes for biological studies.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence yield?

The synthesis typically involves Miyaura borylation, where the corresponding aryl bromide reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:

  • Catalyst loading : 1–5 mol% Pd to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMSO or DMF enhance solubility of boron reagents .
  • Temperature : Reactions often proceed at 80–100°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
    Yield optimization requires careful control of stoichiometry (1:1.2 aryl bromide:B₂pin₂) and exclusion of moisture.

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • NMR spectroscopy :
    • ¹H NMR : Peaks for methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm).
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.
  • X-ray crystallography : Resolves steric effects from bromine and methyl substituents, as seen in related dihydrofuran structures .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Moisture sensitivity : The dioxaborolane ring hydrolyzes in aqueous environments. Store under argon at –20°C .
  • Light sensitivity : Bromine substituents may promote photodecomposition; use amber vials.
  • Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) is recommended for stability profiling.

Q. How is this boronic ester utilized in Suzuki-Miyaura cross-coupling reactions?

The compound acts as an arylboron partner, coupling with aryl halides (e.g., iodobenzene) under Pd catalysis. Key steps:

  • Base selection : K₂CO₃ or CsF in ethanol/water mixtures (3:1) facilitates transmetallation .
  • Ligand effects : SPhos or XPhos ligands improve reactivity with sterically hindered substrates.
  • Workup : Purification via silica gel chromatography removes Pd residues.

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling applications be systematically analyzed?

Discrepancies in coupling efficiency may arise from:

  • Steric hindrance : The 3-bromo and 4,5-dimethyl groups reduce accessibility to the boron center. Computational modeling (DFT) can predict transition-state geometries .
  • Solvent polarity : Low-polarity solvents (toluene) may favor oxidative addition but slow transmetallation. Solvent screening via Design of Experiments (DoE) is advised .
  • Catalyst decomposition : ICP-MS analysis detects Pd leaching, which necessitates ligand optimization.

Q. What strategies mitigate competing side reactions during functionalization of the bromine substituent?

  • Selective substitution : Use Pd(0) catalysts (e.g., Pd₂(dba)₃) with bulky ligands (t-BuXPhos) to favor C–Br bond activation over boronate cleavage.
  • Protecting groups : Temporarily protect the boronate ester with diethanolamine during bromine substitution .
  • Kinetic monitoring : In situ IR spectroscopy tracks reaction progress to quench side pathways.

Q. How does computational modeling align with experimental data for this compound’s electronic properties?

  • DFT calculations : Predict HOMO/LUMO energies to assess nucleophilicity at boron and electrophilicity at bromine.
  • Crystallographic validation : Compare computed bond angles/lengths (e.g., B–O bonds) with X-ray data from analogous structures .
  • Contradictions : Discrepancies in charge distribution may arise from solvent effects not modeled in simulations.

Q. What novel applications exist for this compound in polymer or materials chemistry?

  • Conjugated polymers : As a monomer in Suzuki polycondensation to create bromine-functionalized polyfluorenes for optoelectronics .
  • Surface functionalization : Anchor to metal-organic frameworks (MOFs) via boron-oxygen coordination for catalytic applications .
  • Challenges : Low solubility due to methyl groups requires co-solvents (e.g., THF/chloroform mixtures).

Methodological Notes

  • Data tables (e.g., NMR shifts, reaction yields) should be cross-referenced with control experiments using analogous dioxaborolanes .
  • Safety protocols : Use gloveboxes for synthesis/storage to prevent boronate hydrolysis .
  • Advanced instrumentation : Synchrotron X-ray sources improve resolution for crystallographic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.